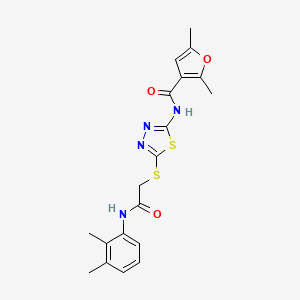

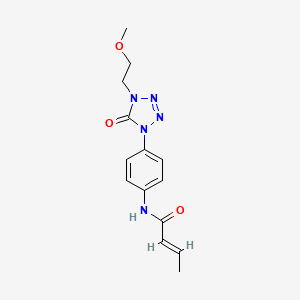

![molecular formula C11H12ClNO2S2 B2446123 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797335-35-3](/img/structure/B2446123.png)

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as SCH 23390, is a selective dopamine D1 receptor antagonist that has been extensively studied for its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Compounds

In the realm of synthetic organic chemistry, the compound has been investigated for its potential in the synthesis of 2-azabicyclo[3.2.1]oct-3-enes. These compounds, including examples with a spiro center at C(8), can be obtained through reactions involving anions derived from 1,3-diketones or cyclopentadiene. This process highlights the compound's utility in generating structures with low antimicrobial and hypotensive activity, as established through pharmacological examination (Gregory, Bullock, & Chen, 1985).

Molecular Recognition and Complexation

Research into molecular recognition has explored the complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including 2,3-diazabicyclo[2.2.1]hept-2-ene. These findings reveal strong binding attributed to spherical shape complementarity, offering insights into aqueous host-guest chemistry and demonstrating the compound's potential in designing supramolecular sensor systems (Bakirci, Koner, & Nau, 2005).

Antibacterial and β-Lactamase Inhibitory Activity

The compound has also been utilized in the synthesis of 5, 6-cis-carbapenems with a sulfonyl group in the C-6 side-chain. These synthesized carbapenems have shown high stability to mouse kidney homogenate and exhibit good antibacterial activity along with potent β-lactamase inhibitory activity, indicating their potential therapeutic applications (Tamura, Natsugari, Kawano, Matsushita, Yoshioka, & Ochiai, 1987).

Stereoselective Synthesis in Drug Development

Furthermore, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been reported, showcasing the compound's relevance in the development of targeted cancer therapies. This research emphasizes the compound's role in the precise and controlled synthesis of pharmacologically active metabolites, highlighting its importance in drug development processes (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Propiedades

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-2-1-3-9(13)5-4-8/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIRXQJXJGIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

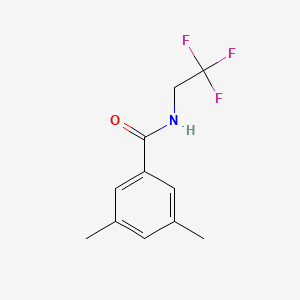

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)

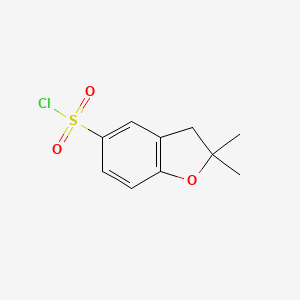

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)

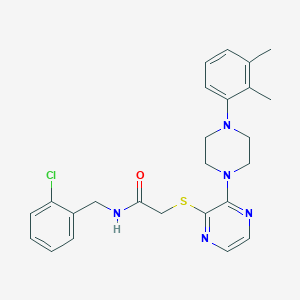

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)